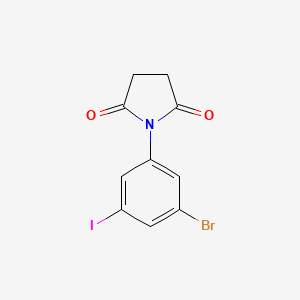
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione typically involves the bromination and iodination of a phenyl ring followed by the formation of the pyrrolidine-2,5-dione structure. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Iodination: The brominated phenyl ring is then iodinated using iodine or an iodinating agent such as iodine monochloride (ICl).
Formation of Pyrrolidine-2,5-dione: The iodinated and brominated phenyl ring is then reacted with succinic anhydride in the presence of a base such as sodium hydroxide to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. Additionally, the pyrrolidine-2,5-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-chlorophenyl)pyrrolidine-2,5-dione
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine-2,5-dione
- 1-(3-Iodo-5-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and biological properties compared to other similar compounds with different halogen substitutions.
Properties
CAS No. |
113817-06-4 |
|---|---|
Molecular Formula |
C10H7BrINO2 |
Molecular Weight |
379.98 g/mol |
IUPAC Name |
1-(3-bromo-5-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7BrINO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
InChI Key |
FKHMAFQHYSGOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















